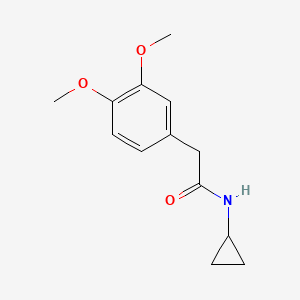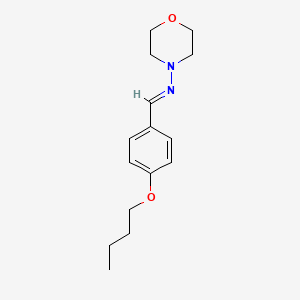![molecular formula C17H16N2O2 B5858629 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone, also known as PD153035, is a synthetic organic compound with a molecular formula of C18H15N3O2. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a transmembrane receptor that plays a crucial role in cell signaling and proliferation. PD153035 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Wirkmechanismus
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone inhibits the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It also inhibits the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. This compound has been shown to have minimal effects on normal cells, indicating its potential as a selective cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity for the EGFR tyrosine kinase. This allows for the specific inhibition of cancer cell growth without affecting normal cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
1. Development of more potent and selective EGFR inhibitors
2. Investigation of the potential use of 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone in combination with other cancer therapies
3. Exploration of the role of EGFR signaling in the development of drug resistance in cancer cells
4. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases
5. Development of more efficient synthesis methods for this compound and other EGFR inhibitors.
Synthesemethoden
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 2-chloro-4,5-diaminopyrimidine to form the quinazolinone ring system. The final step involves the selective alkylation of the nitrogen atom in the quinazolinone ring with ethyl iodide to form this compound.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
3-[2-(2-methylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-6-2-5-9-16(13)21-11-10-19-12-18-15-8-4-3-7-14(15)17(19)20/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXFNVIQASKQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)
![4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5858585.png)
![6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5858588.png)
![3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5858597.png)
![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)


